27-Carboxy-7-keto Cholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

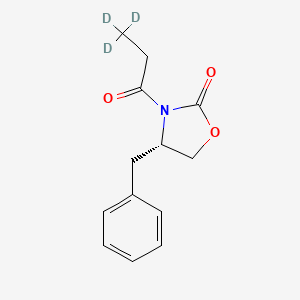

27-Carboxy-7-keto Cholesterol is a biochemical used for proteomics research . It has a molecular formula of C27H42O4 and a molecular weight of 434.65 .

Synthesis Analysis

The metabolism of 7-ketocholesterol, which is a quantitatively important oxysterol, involves sterol 27-hydroxylase, a mitochondrial cytochrome P450 and the first enzyme of the acidic bile acid pathway . The 27-hydroxylated product of 7-ketocholesterol (27OH-7K) is the initial, lipid-soluble product of 7-ketocholesterol metabolism .Molecular Structure Analysis

27-Carboxy-7-keto Cholesterol contains a total of 76 bonds; 34 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

Cholesterol oxidation, measured as the generation of 7-keto-cholesterol (7-KC), was evaluated in a heterogeneous solution with cholesterol, AAPH, and carotenoids solubilized in tetrahydrofuran and in water, and in a homogeneous solution of chlorobenzene, with AIBN as a prooxidant .Physical And Chemical Properties Analysis

27-Carboxy-7-keto Cholesterol has a molecular formula of C27H42O4 and a molecular weight of 434.65 .Scientific Research Applications

Lipid Metabolic Reprogramming in Cardiac Cells

27-Carboxy-7-keto Cholesterol, also known as 7-Ketocholesterol (7KCh), induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cardiac cells . It has been found to significantly affect the metabolism in cardiomyocytes . The metabolomics study showed that levels of certain metabolites, such as farnesyl-pyrophosphate and geranylgeranyl-pyrophosphate, phospholipids, and triacylglycerols significantly declined, while the levels of lysophospholipids, such as lysophosphatidylcholines (lysoPCs) and lysophosphatidylethanolamines (lysoPEs), considerably increased in 7KCh-treated cells .

Cholesterol Ester Accumulation

7KCh has been shown to enhance the production of cholesteryl esters in treated cells, even though the cholesterol content showed no significant change . This suggests that 7KCh could be a significant factor in the accumulation of cholesterol esters.

Reprogramming of Lipid Metabolism

The transcriptomic analysis revealed that genes involved in lipid metabolic processes, including MVA biosynthesis and cholesterol transport and esterification, were differentially expressed in treated cells . This indicates that 7KCh can induce reprogramming of lipid metabolism.

Effect on Oxiapoptophagy

7KCh has been found to induce oxiapoptophagy, a process involving oxidative stress, autophagy, and apoptosis . This suggests that 7KCh could play a significant role in cellular processes related to oxidative stress and cell death.

Inhibition of Osteogenic Differentiation

Research has shown that 7KCh can inhibit osteogenic differentiation . It was found to decrease ALP staining and mineralization and down-regulate the protein expression of OPN and RUNX2, inhibiting osteogenic differentiation .

Role in Osteoporosis

7KCh is one of the oxysterols produced by the auto-oxidation of cholesterol during the dysregulation of cholesterol metabolism which has been implicated in the pathological development of osteoporosis (OP) . This suggests that 7KCh could be a significant factor in the development of bone diseases like osteoporosis.

Mechanism of Action

Target of Action

The primary targets of 27-Carboxy-7-keto Cholesterol are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that 7-ketocholesterol, a related compound, is preferentially retained by tissues relative to cholesterol in vivo . This suggests that 27-Carboxy-7-keto Cholesterol may interact with its targets in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

27-Carboxy-7-keto Cholesterol may affect several biochemical pathways. For instance, 7-ketocholesterol, a related compound, has been shown to induce lipid metabolic reprogramming and enhance cholesterol ester accumulation in cardiac cells . It affects the mevalonic acid (MVA) pathway and cholesterol biosynthesis . .

Pharmacokinetics

It’s known that 7-ketocholesterol is rapidly metabolized and excreted by the liver , suggesting that 27-Carboxy-7-keto Cholesterol may have similar properties.

Result of Action

7-ketocholesterol, a related compound, has been shown to have a wide range of atherogenic properties . It’s also known to promote cell proliferation and invasion of lung adenocarcinoma (LAC) cells . These findings suggest that 27-Carboxy-7-k

Safety and Hazards

Future Directions

7-Ketocholesterol (7KCh) is a major oxidized cholesterol product abundant in lipoprotein deposits and atherosclerotic plaques. Future investigations are centered on how 7KCh may affect metabolism in cardiomyocytes . Another study showed that exposure to elevated levels of LDL, which are observed in highly hypercholesterolemic patients, does result in a significant increase in cellular cholesterol .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 27-Carboxy-7-keto Cholesterol involves the oxidation of cholesterol followed by carboxylation of the resulting compound. The starting material, cholesterol, is readily available and can be easily oxidized using a variety of methods. The carboxylation step involves the use of carbon dioxide and a suitable catalyst to introduce the carboxylic acid group at the appropriate position.", "Starting Materials": ["Cholesterol"], "Reaction": [ "Oxidation of cholesterol using a suitable oxidizing agent such as chromium trioxide or pyridinium chlorochromate", "Purification of the resulting compound by column chromatography or recrystallization", "Carboxylation of the oxidized compound using carbon dioxide and a suitable catalyst such as triethylamine or diisopropylcarbodiimide", "Purification of the final product by column chromatography or recrystallization" ] } | |

CAS RN |

148988-30-1 |

Product Name |

27-Carboxy-7-keto Cholesterol |

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.629 |

IUPAC Name |

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

InChI |

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1 |

InChI Key |

QOEPZHFZXUROGV-YYRFMTRJSA-N |

SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |

synonyms |

(3β)-3-Hydroxy-7-oxocholest-5-en-26-oic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)